CC-671 is a synthetically derived small molecule that functions as a potent and selective dual inhibitor of two protein kinases: TTK (also known as monopolar spindle 1 kinase, MPS1) and CLK2 (CDC2-like kinase 2). [, ] It has garnered significant attention in cancer research, particularly in the context of triple-negative breast cancer (TNBC). [, , , ] CC-671 represents a novel class of anticancer agents with a unique dual-kinase inhibitory profile. [, ]
The synthesis of CC-671 was developed at Celgene. The compound is part of a series of 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines. The synthetic route involves several steps that optimize the structure-activity relationship to enhance potency against triple-negative breast cancer cell lines. Techniques such as RNA sequencing were employed to analyze the effects of CC-671 on gene expression, demonstrating its ability to alter pre-mRNA splicing and induce apoptosis in targeted cells .
The primary chemical reactions involving CC-671 include its interaction with TTK and CLK2, leading to the inhibition of their respective phosphorylation activities on substrates KNL1 and SRp75. These reactions are pivotal in regulating mitotic processes and pre-mRNA splicing. Additionally, CC-671 has been shown to enhance the efficacy of chemotherapeutic agents by acting as an ABCG2 reversal agent, which mitigates multidrug resistance in cancer cells by preventing drug efflux .
The mechanism of action of CC-671 is multifaceted:
While specific physical properties such as melting point or solubility are not detailed in the sources reviewed, CC-671's chemical properties are notable for its high binding affinity to target proteins. The compound's pharmacokinetic profile has been described as favorable for further clinical development, indicating good absorption and distribution characteristics necessary for effective therapeutic use .
CC-671 is primarily being explored for its applications in oncology:
ABCG2 (ATP-binding cassette subfamily G member 2), also termed Breast Cancer Resistance Protein (BCRP), is a critical efflux transporter implicated in multidrug resistance (MDR) across diverse malignancies. Structurally, ABCG2 functions as a half-transporter with a reverse topology—featuring a nucleotide-binding domain (NBD) at the N-terminus and six transmembrane helices (TMD) at the C-terminus. It homodimerizes or forms higher-order oligomers (e.g., tetramers or dodecamers) to create a functional unit capable of ATP-dependent drug efflux [1] [10]. This oligomerization is stabilized by extracellular loop 3 (ECL3) and transmembrane segments TM5–TM6, independent of disulfide bonds [1].
Physiologically, ABCG2 is expressed in barrier tissues (intestine, blood-brain barrier, placenta) where it protects against xenobiotics. In oncology, its overexpression in cancer cells leads to chemoresistance by extruding structurally unrelated anticancer agents. Notably, ABCG2 is a marker of cancer stem cells (CSCs), a subpopulation responsible for tumor initiation, self-renewal, and inherent resistance. By effluxing chemotherapeutics, ABCG2 shields CSCs from cytotoxicity, facilitating tumor relapse and metastasis [4] [10]. Key substrates include:
Table 1: Clinically Relevant ABCG2 Substrates in Oncology
Drug Class | Examples | Clinical Impact |
---|---|---|
Anthracyclines | Mitoxantrone | Resistance in AML and breast cancer |
Camptothecins | Topotecan, SN-38 | Reduced efficacy in colorectal/ovarian cancers |
TKIs | Imatinib, gefitinib | Treatment failure in CML and NSCLC |
Antimetabolites | Methotrexate | Resistance in leukemia and solid tumors |
ABCG2-mediated drug efflux is an energy-dependent process driven by ATP hydrolysis. The transport cycle involves:
ABCG2’s broad substrate specificity stems from its large, flexible binding pocket capable of accommodating diverse molecules. Key residues like Arg482 significantly influence substrate recognition; mutations (e.g., R482G/T) alter substrate specificity (e.g., enhanced transport of rhodamine 123) [1] [10]. Unlike P-glycoprotein (ABCB1), ABCG2 primarily transports organic anions and conjugated metabolites, overlapping partially with MRP1 (ABCC1) substrates [7].
Table 2: Comparative Features of Key ABC Transporters in MDR
Transporter | Gene | Structure | Primary Substrates | Inhibitors |
---|---|---|---|---|
ABCG2 | ABCG2 | Half-transporter (dimer/oligomer) | Mitoxantrone, TKIs, SN-38, methotrexate | Ko143, elacridar, nilotinib |
ABCB1 | ABCB1 | Full-transporter | Paclitaxel, doxorubicin, vinca alkaloids | Verapamil, tariquidar |
ABCC1 | ABCC1 | Full-transporter (with additional TMD0) | Vincristine, etoposide-glutathione conjugate | MK-571, reversan |
In non-small cell lung cancer (NSCLC), ABCG2 overexpression correlates with poor prognosis and treatment failure. Up to 30–40% of NSCLC tumors exhibit elevated ABCG2, particularly in adenocarcinomas and relapsed cases post-chemotherapy [4] [8]. ABCG2 contributes to MDR through:
Clinical evidence highlights ABCG2’s impact:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7